2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole
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Overview
Description
2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable benzimidazole precursor. One common method includes the condensation of 2,4-dinitrophenylhydrazine with an aldehyde or ketone derivative of benzimidazole in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the dinitrophenyl group, potentially leading to amino derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the dinitrophenyl group.
Scientific Research Applications
2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dinitrophenyl)hydrazono derivatives: These compounds share the dinitrophenyl group and exhibit similar reactivity and applications.
Benzimidazole derivatives: Compounds like 2-(1H-benzimidazol-2-yl)ethanol and 2-(1H-benzimidazol-2-yl)acetic acid have similar core structures but different substituents, leading to varied properties and uses.
Uniqueness
2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole is unique due to the combination of the benzimidazole ring and the dinitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other benzimidazole or dinitrophenyl compounds may not be as effective.
Properties
CAS No. |
60059-91-8 |
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Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-[1-(2,4-dinitrophenyl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12N4O4/c1-9(15-16-12-4-2-3-5-13(12)17-15)11-7-6-10(18(20)21)8-14(11)19(22)23/h2-9H,1H3,(H,16,17) |
InChI Key |
MNILDZJXXFGAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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